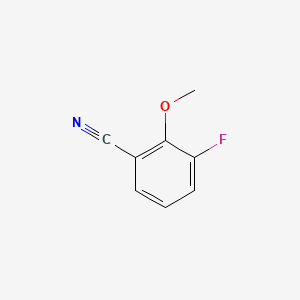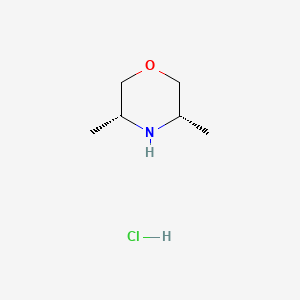
Cis-3,5-dimethylmorpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-3,5-dimethylmorpholine hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3,5-dimethylmorpholine hydrochloride typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylation process while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Cis-3,5-dimethylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce demethylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Sodium hydroxide, alkoxide ions; reactions are conducted in polar solvents like water or alcohols at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of cis-3,5-dimethylmorpholine.
Reduction: Demethylated derivatives of the parent compound.
Substitution: Hydroxylated or alkoxylated derivatives depending on the nucleophile used.
Scientific Research Applications
Cis-3,5-dimethylmorpholine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in polymerization reactions
Mechanism of Action
The mechanism of action of cis-3,5-dimethylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as an inhibitor of certain enzymes, particularly those involved in cytokinesis and cell cycle regulation. The compound exerts its effects by binding to the active sites of these enzymes, thereby inhibiting their activity and disrupting normal cellular processes .
Comparison with Similar Compounds
Cis-3,5-dimethylmorpholine hydrochloride can be compared with other similar compounds, such as:
Morpholine: The parent compound, which lacks the methyl groups present in this compound.
Trans-3,5-dimethylmorpholine hydrochloride: A stereoisomer with different spatial arrangement of the methyl groups.
N-methylmorpholine: A derivative with a single methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two methyl groups at the 3 and 5 positions. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
(3R,5S)-3,5-dimethylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-3-8-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXQYCSQVMVHQR-KNCHESJLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC[C@@H](N1)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)
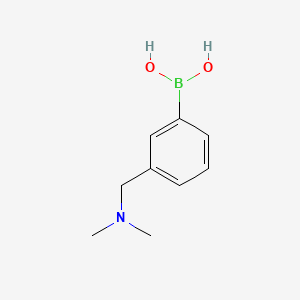
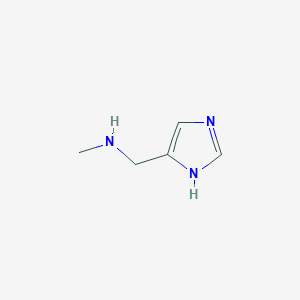
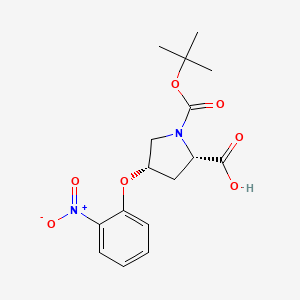

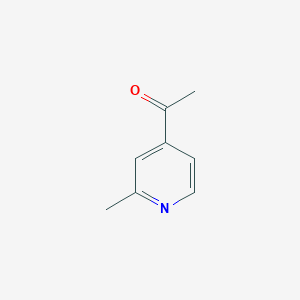
![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)
![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)
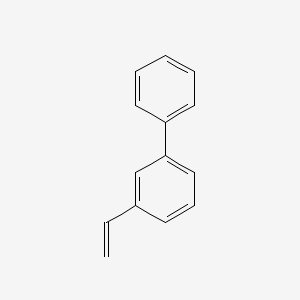
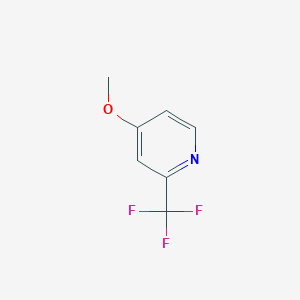

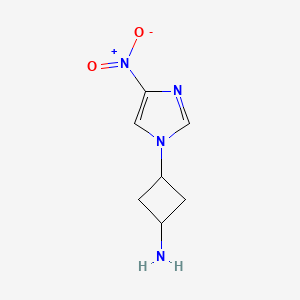
![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1321068.png)
